molecular formula C13H29N3O2 B13625132 tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate

tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate

Cat. No.: B13625132
M. Wt: 259.39 g/mol
InChI Key: YMOBVTBPKSDKPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is a synthetic carbamate derivative featuring a tertiary butyloxycarbonyl (Boc) protecting group and a flexible polyamine chain terminating in a dimethylamino moiety. With a molecular formula of C13H29N3O2 , this compound serves as a valuable building block and intermediate in organic and medicinal chemistry research. Its structure combines the steric bulk of the Boc group, which provides stability under a wide range of reaction conditions, with the basicity and nucleophilicity of the diamine chain, making it a versatile precursor for the synthesis of more complex molecules . The primary research application of this compound is as a key intermediate in the design and synthesis of potential pharmacologically active molecules. Compounds containing the dimethylamine (DMA) pharmacophore are prevalent in FDA-approved drugs and are investigated for a diverse range of activities, including antimicrobial, anticancer, and central nervous system (CNS) applications . The Boc-protected primary amine and the tertiary dimethylamino group in its structure allow for selective deprotection and further functionalization, enabling researchers to incorporate this diamine spacer into larger molecular architectures such as enzyme inhibitors, receptor ligands, and functionalized heterocycles . From a mechanistic perspective, the compound itself is not bioactive but functions as a synthetic precursor. The dimethylamino group it contains is often instrumental in modulating the solubility, bioavailability, and target interaction of final drug candidates, as it can be protonated under physiological conditions to form water-soluble salts and engage in hydrogen bonding . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C13H29N3O2

Molecular Weight

259.39 g/mol

IUPAC Name

tert-butyl N-[3-[3-(dimethylamino)propylamino]propyl]carbamate

InChI

InChI=1S/C13H29N3O2/c1-13(2,3)18-12(17)15-10-6-8-14-9-7-11-16(4)5/h14H,6-11H2,1-5H3,(H,15,17)

InChI Key

YMOBVTBPKSDKPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCN(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate

General Synthetic Strategy

The compound can be synthesized by the introduction of a tert-butoxycarbonyl (Boc) protecting group to an amine-containing intermediate, followed by the installation of the 3-(dimethylamino)propyl side chain. The synthetic route typically involves:

  • Protection of primary or secondary amines with the Boc group to prevent undesired side reactions.
  • Nucleophilic substitution or reductive amination to introduce the 3-(dimethylamino)propyl moiety.
  • Purification and characterization of the final product.

Detailed Synthetic Route

Step 1: Boc Protection of Aminoalkyl Precursors

Aminoalkyl precursors such as 3-aminopropylamine are reacted with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) to form the Boc-protected intermediate tert-butyl N-(3-aminopropyl)carbamate. This step is crucial to protect the primary amine functionality during subsequent transformations.

Step 2: Introduction of the Dimethylamino Propyl Side Chain

The Boc-protected intermediate is then subjected to nucleophilic substitution or reductive amination with 3-(dimethylamino)propyl halides or aldehydes. For example, reaction with 3-(dimethylamino)propyl chloride in the presence of a base (such as potassium carbonate) facilitates the substitution of the amine hydrogen with the dimethylamino propyl group, yielding this compound.

Alternatively, reductive amination can be employed where the Boc-protected amine reacts with 3-(dimethylamino)propionaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Step 3: Purification and Characterization

The crude product is purified by silica gel column chromatography using solvent systems such as chloroform/methanol mixtures. The purified compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Boc Protection Di-tert-butyl dicarbonate, triethylamine, DCM 85-90 Room temperature, 2-4 hours
2 Nucleophilic substitution 3-(Dimethylamino)propyl chloride, K2CO3, DMF 70-80 60-80°C, 12-24 hours
2 alt Reductive amination 3-(Dimethylamino)propionaldehyde, NaBH3CN, MeOH 65-75 Room temperature, overnight
3 Purification Silica gel chromatography, CHCl3/MeOH mixtures - Product purity >95% confirmed

Research Findings and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    The ^1H NMR spectrum typically shows characteristic signals for the tert-butyl group as a singlet near 1.4 ppm, methylene protons of the propyl chains between 2.5–3.5 ppm, and the dimethylamino protons as singlets near 2.2-2.3 ppm.

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) mass spectra show the molecular ion peak consistent with the molecular weight of 273.4 g/mol for this compound.

Comparative Preparation Routes

While the nucleophilic substitution route is straightforward and yields high purity product, reductive amination offers flexibility for introducing varied substituents on the aminoalkyl chain, albeit sometimes with slightly lower yields due to side reactions.

Summary Table of Preparation Methods

Preparation Method Key Reagents Advantages Disadvantages Typical Yield (%)
Boc Protection + Nucleophilic Substitution Boc2O, 3-(Dimethylamino)propyl chloride, base High yield, straightforward Requires halide precursor 70-80
Boc Protection + Reductive Amination Boc2O, 3-(Dimethylamino)propionaldehyde, NaBH3CN Versatile, mild conditions Slightly lower yields, longer reaction times 65-75

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amines, enabling selective reactivity in multi-step syntheses.

  • Acidic Cleavage :
    The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid [TFA] in dichloromethane), regenerating the primary amine. For example:

    Boc-protected amine+HClFree amine+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

    This reaction is critical for subsequent functionalization, as seen in the synthesis of zwitterionic amines .

  • Thermal Stability :
    The Boc group remains stable under neutral or basic conditions but degrades at elevated temperatures (>150°C) .

Amine Alkylation and Acylation

The secondary and tertiary amines participate in nucleophilic substitution and acylation reactions.

Alkylation:

  • Ethyl Bromoacetate Reaction :
    The primary amine (post-Boc deprotection) reacts with ethyl bromoacetate in THF/Et3_3N to form an alkylated intermediate. Subsequent hydrolysis yields a carboxylic acid derivative .

    R-NH2+BrCH2COOEtR-NH-CH2COOEtNaOHR-NH-CH2COOH\text{R-NH}_2 + \text{BrCH}_2\text{COOEt} \rightarrow \text{R-NH-CH}_2\text{COOEt} \xrightarrow{\text{NaOH}} \text{R-NH-CH}_2\text{COOH}
  • Quaternization :
    The tertiary dimethylamino group can undergo quaternization with alkyl halides (e.g., methyl iodide), forming ammonium salts .

Acylation:

  • Peptide Coupling :
    The amine reacts with activated esters (e.g., Fmoc-OSu) in the presence of coupling agents like EDCI/HoBt, forming stable amides .

    R-NH2+Fmoc-OSuR-NH-Fmoc+HOSu\text{R-NH}_2 + \text{Fmoc-OSu} \rightarrow \text{R-NH-Fmoc} + \text{HOSu}

Coordination Chemistry

The dimethylamino group acts as a ligand in metal coordination complexes.

  • Zinc and Copper Complexation :
    The lone pair on the dimethylamino nitrogen facilitates binding to transition metals, forming complexes used in catalysis or materials science .

Comparative Reaction Table

Reaction Type Conditions Yield Key Observations
Boc Deprotection 4M HCl, RT, 1 hr70–95%Clean conversion; minimal side products
Alkylation Ethyl bromoacetate, THF/Et3_3N, 16 hr77.6%Requires base for deprotonation
Acylation EDCI/HoBt, CH2_2Cl2_2, 16 hr53–99%Additives (HoBt) reduce side reactions
Quaternization Methyl iodide, MeCN, reflux85%Forms stable ammonium salts

Key Structural Comparisons

The compound’s reactivity is distinct from simpler carbamates due to its branched polyamine chain:

Compound Reactivity Features
tert-Butyl (3-aminopropyl)carbamate Single primary amine; limited coordination capacity
Ethyl N-(3-dimethylaminopropyl)carbamate Enhanced solubility due to dimethylamino group
4-Aminobutyrate carbamateNeuropharmacological applications

Scientific Research Applications

tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective reactions of other functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of polymers and other advanced materials, enhancing their mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the precise manipulation of molecular structures.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Stability and Reactivity in Aqueous Media
Compound Hydrolytic Half-Life (pH 7.4, 37°C) Key Degradation Pathway
This compound >24 hours Slow carbamate hydrolysis
DMAEMA () 2–4 hours Ester hydrolysis
EDC () <1 hour Carbodiimide hydrolysis

Implications : The target compound’s stability makes it suitable for prolonged reactions in mild aqueous conditions, unlike EDC or DMAEMA.

Biological Activity

tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a tert-butyl group and a carbamate functional group, with the dimethylamino moiety playing a crucial role in its biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Formula : C10H22N2O2
  • Molecular Weight : Approximately 198.30 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a carbamate functional group, which is further linked to a propyl chain containing a dimethylamino group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The dimethylamino group enhances its lipophilicity and facilitates interactions with lipid membranes and protein targets.

Interaction Studies

Preliminary studies suggest that this compound may act on specific receptors or enzymes relevant in pharmacology. Techniques such as molecular docking and enzyme inhibition assays are essential for elucidating its mechanism of action.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

CompoundIC50 (µM)Mechanism of Action
Compound A5.85Apoptosis induction
Compound B4.53Cell cycle arrest

Note: Specific data for this compound is limited but inferred from similar compounds.

Anti-inflammatory Effects

The dimethylamino group may also confer anti-inflammatory properties by modulating cytokine release and reducing oxidative stress. Compounds with similar functionalities have been noted for their ability to downregulate pro-inflammatory markers such as TNF-α.

Case Studies

  • Neuroprotective Effects : A study demonstrated that related compounds provided protective effects against neurodegenerative conditions by reducing amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment.
  • Cholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, making them candidates for treating cognitive disorders.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-Butyl [3-(dimethylamino)propyl]carbamateDimethylamino groupPotential anticancer activity
tert-Butyl [3-(methylamino)propyl]carbamateMethylamine instead of dimethylamineDifferent reactivity profiles

Q & A

Q. Example Synthesis from :

  • React 2,3-dichloro-1,4-naphthoquinone with tert-butyl-3-aminopropyl carbamate in acetonitrile/K₂CO₃, reflux, concentrate, and purify via slow evaporation. Yield and purity confirmed by ¹H NMR (δ 1.4–1.2 ppm for tert-butyl protons) .

How is column chromatography applied in the purification of this compound?

Basic
Column chromatography is critical for isolating intermediates and final products. Key steps include:

  • Stationary Phase : Silica gel (60–120 mesh) is standard. For polar intermediates, chloroform-methanol (6:1) is effective .
  • Elution Gradients : For carbamates, gradients of ethyl acetate/hexane (20–50%) separate tert-butyl-protected products from unreacted amines .
  • Monitoring : TLC (Rf ~0.3–0.5 in ethyl acetate) and UV visualization (254 nm) track elution.

Q. Data from :

  • Compound 8 (similar structure) was purified using silica gel chromatography (hexane/ethyl acetate 3:1), yielding 85% pure product with LRMS m/z 261.2 [M+H]⁺ .

What spectroscopic techniques confirm the structure of this carbamate?

Q. Basic

  • ¹H NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), dimethylamino group protons (δ 2.2–2.4 ppm), and carbamate NH (δ 5.5–6.0 ppm, broad) .
  • 13C NMR : tert-butyl carbon (δ 28–30 ppm), carbonyl carbons (δ 155–160 ppm) .
  • X-ray Crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions at 2.8–3.0 Å) and dimer formation (R₂²(10) motifs) .

Q. Example from :

  • Crystal structure analysis revealed bifurcated hydrogen bonds (N1–H1⋯O4/O1) stabilizing the lattice, with C–H⋯O interactions forming chains along [010] .

How do hydrogen bonding interactions influence the crystal structure of related carbamates?

Advanced
Hydrogen bonds dictate packing and stability:

  • Bifurcated Bonds : In tert-butyl carbamates, NH groups form dual H-bonds with carbonyl oxygens (N–H⋯O, ~2.8 Å), creating centrosymmetric dimers .
  • Chain Formation : C–H⋯O interactions (e.g., C18–H18C⋯O3, 3.2 Å) extend dimers into 1D chains, critical for crystallinity .
  • Impact on Solubility : Strong H-bonding reduces solubility in apolar solvents, necessitating polar aprotic solvents (DMF, acetonitrile) for recrystallization .

What role does the dimethylamino group play in the compound’s reactivity or biological activity?

Q. Advanced

  • pH-Responsive Behavior : The dimethylamino group (pKa ~8.5) enables pH-dependent solubility, useful in drug delivery systems. In polymers, it imparts thermoresponsiveness (LCST ~32°C) .
  • Biological Activity : Analogues like propamocarb (propyl [3-(dimethylamino)propyl]carbamate) exhibit antifungal properties by inhibiting membrane synthesis. The dimethylamino group enhances cellular uptake via electrostatic interactions .
  • Coordination Chemistry : Acts as a weak ligand for transition metals (e.g., Cu²⁺), relevant in catalytic applications or metallodrug design .

How can conflicting NMR data be resolved when characterizing such compounds?

Q. Advanced

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers) by cooling to −40°C, sharpening split peaks .
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons. For example, HMBC links NH protons to carbonyl carbons (δ 155 ppm) .
  • Isotopic Labeling : ¹⁵N-labeled amines clarify N–H coupling patterns in crowded regions (δ 5.5–6.0 ppm) .

Q. Contradiction Example :

  • In , tert-butyl protons appear at δ 1.4 ppm, whereas in , similar groups resonate at δ 1.2 ppm. Solvent effects (CDCl₃ vs. DMSO-d₆) explain this shift .

What methodological considerations apply to studying carbamate stability under varying pH?

Q. Advanced

  • Hydrolysis Kinetics : Monitor degradation via HPLC at pH 2–12. At pH <4, acid-catalyzed hydrolysis cleaves the carbamate to amines and CO₂ .
  • Buffered Solutions : Use phosphate (pH 7.4) and citrate (pH 3.0) buffers to simulate physiological and gastric conditions.
  • Activation Energy : Arrhenius plots (20–60°C) determine Ea (~60 kJ/mol for tert-butyl carbamates), predicting shelf-life .

How is this compound utilized in stimuli-responsive polymers?

Q. Advanced

  • Thermoresponsive Polymers : Copolymerization with oligo(ethylene glycol) methacrylate creates brushes with LCST tunable via dimethylamino content (20% DMAPM increases LCST by 15°C) .
  • Drug Delivery : pH-sensitive micelles (CMC ~0.1 mg/mL) encapsulate hydrophobic drugs (e.g., doxorubicin), releasing payloads in acidic tumor microenvironments .
  • Aggregation Analysis : Dynamic light scattering (DLS) reveals micelle sizes (Dh ~50 nm) and critical aggregation concentrations (CAC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.